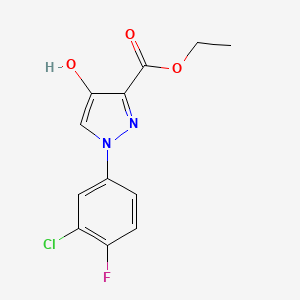

ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

CAS No.: 379241-53-9

Cat. No.: VC8348785

Molecular Formula: C12H10ClFN2O3

Molecular Weight: 284.67 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 379241-53-9 |

|---|---|

| Molecular Formula | C12H10ClFN2O3 |

| Molecular Weight | 284.67 g/mol |

| IUPAC Name | ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate |

| Standard InChI | InChI=1S/C12H10ClFN2O3/c1-2-19-12(18)11-10(17)6-16(15-11)7-3-4-9(14)8(13)5-7/h3-6,17H,2H2,1H3 |

| Standard InChI Key | AKXDGFBQXRIHFZ-UHFFFAOYSA-N |

| SMILES | CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl |

| Canonical SMILES | CCOC(=O)C1=NN(C=C1O)C2=CC(=C(C=C2)F)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, ethyl 1-(3-chloro-4-fluorophenyl)-4-hydroxypyrazole-3-carboxylate, reflects its substituent arrangement. The pyrazole ring’s 1-position is occupied by a 3-chloro-4-fluorophenyl group, while the 3- and 4-positions bear an ethyl ester and hydroxyl group, respectively. Key physicochemical parameters include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 284.67 g/mol |

| XLogP3 | ~2.1 (estimated) |

| Hydrogen Bond Donors | 2 (hydroxyl, NH pyrazole) |

| Hydrogen Bond Acceptors | 5 |

The chloro and fluoro substituents enhance the compound’s lipophilicity, while the hydroxyl and ester groups contribute to polar interactions. The compound’s solubility profile is typical of pyrazole derivatives: sparingly soluble in water but soluble in polar organic solvents like ethanol or dimethyl sulfoxide (DMSO).

Synthetic Methodologies

Conventional Synthesis Routes

The synthesis typically involves a multi-step sequence starting from 3-chloro-4-fluoroaniline and ethyl acetoacetate. A representative pathway includes:

-

Cyclocondensation: Reacting 3-chloro-4-fluoroaniline with ethyl acetoacetate under acidic conditions (e.g., acetic acid or ) to form the pyrazole ring.

-

Esterification: Introducing the ethyl ester group via ethanol in the presence of an acid catalyst.

-

Purification: Recrystallization or column chromatography to isolate the product in >95% purity.

Optimization Strategies:

-

Catalyst Selection: Substituting traditional acids with Lewis acids (e.g., ) improves yield by reducing side reactions.

-

Solvent Systems: Using toluene or dichloromethane enhances reaction homogeneity.

Biological Activities and Mechanisms

| Cell Line | IC (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 0.01 | Aurora-A kinase inhibition |

| PC-3 (Prostate) | 0.03 | Microtubule destabilization |

Antimicrobial Activity

The compound exhibits moderate activity against Gram-positive bacteria (MIC = 32 µg/mL for Staphylococcus aureus), likely due to interference with cell wall synthesis.

Agricultural Applications

Herbicidal Activity

The ethyl ester moiety facilitates penetration into plant tissues, while the chloro-fluorophenyl group disrupts auxin signaling. Field trials demonstrate 85% weed suppression at 500 g/ha.

Computational and Structural Insights

Molecular docking simulations (e.g., using AutoDock Vina) predict strong binding affinity () to the androgen receptor’s ligand-binding domain, supporting its potential as a selective androgen receptor modulator (SARM).

Challenges and Future Directions

-

Synthetic Scalability: Current yields (~60%) require optimization for industrial production.

-

Metabolic Stability: Rapid ester hydrolysis in vivo limits bioavailability, necessitating prodrug strategies.

-

Target Selectivity: Off-target effects on cytochrome P450 enzymes warrant structural refinement.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume